molecular formula C40H41NO9 B1179327 Scutebata G CAS No. 1207181-63-2

Scutebata G

Cat. No.: B1179327
CAS No.: 1207181-63-2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Scutebata G is typically isolated from the herb Scutellaria barbata through extraction and purification processes . The plant material is subjected to solvent extraction using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extract is then purified using chromatographic techniques to obtain this compound in its pure form.

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, and its availability is limited to research purposes .

Chemical Reactions Analysis

Types of Reactions

Scutebata G undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Solvents such as dichloromethane and dimethyl sulfoxide are often used as reaction media .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound.

Comparison with Similar Compounds

Scutebata G is part of a group of neoclerodane diterpenoids isolated from Scutellaria barbata. Similar compounds include Scutebata A, Scutebata B, Scutebata C, Scutebata D, Scutebata E, and Scutebata F . These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its specific cytotoxic effects on cancer cells and its potential therapeutic applications .

Properties

IUPAC Name

[(3S,4aR,5S,6R,6aR,10R,10aS,10bR)-5,10-dibenzoyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-6-yl] pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H41NO9/c1-25-17-18-29(47-34(43)26-12-7-5-8-13-26)31-37(2)19-20-40(22-30(42)46-24-40)50-39(37,4)33(49-35(44)27-14-9-6-10-15-27)32(38(25,31)3)48-36(45)28-16-11-21-41-23-28/h5-17,21,23,29,31-33H,18-20,22,24H2,1-4H3/t29-,31-,32+,33+,37-,38+,39+,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREIZWACRDERNJ-RXCLYVCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C2C1(C(C(C3(C2(CCC4(O3)CC(=O)OC4)C)C)OC(=O)C5=CC=CC=C5)OC(=O)C6=CN=CC=C6)C)OC(=O)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@H]([C@H]2[C@]1([C@H]([C@@H]([C@]3([C@@]2(CC[C@]4(O3)CC(=O)OC4)C)C)OC(=O)C5=CC=CC=C5)OC(=O)C6=CN=CC=C6)C)OC(=O)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H41NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901098207
Record name (3S,4′aR,5′S,6′R,6′aR,10′R,10′aS,10′bR)-5′,10′-Bis(benzoyloxy)-1′,2′,4′a,5′,6′,6′a,9′,10′,10′a,10′b-decahydro-4′a,6′a,7′,10′b-tetramethyl-5-oxospiro[furan-3(2H),3′-[3H]naphtho[2,1-b]pyran]-6′-yl 3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901098207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

679.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207181-63-2
Record name (3S,4′aR,5′S,6′R,6′aR,10′R,10′aS,10′bR)-5′,10′-Bis(benzoyloxy)-1′,2′,4′a,5′,6′,6′a,9′,10′,10′a,10′b-decahydro-4′a,6′a,7′,10′b-tetramethyl-5-oxospiro[furan-3(2H),3′-[3H]naphtho[2,1-b]pyran]-6′-yl 3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207181-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,4′aR,5′S,6′R,6′aR,10′R,10′aS,10′bR)-5′,10′-Bis(benzoyloxy)-1′,2′,4′a,5′,6′,6′a,9′,10′,10′a,10′b-decahydro-4′a,6′a,7′,10′b-tetramethyl-5-oxospiro[furan-3(2H),3′-[3H]naphtho[2,1-b]pyran]-6′-yl 3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901098207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.